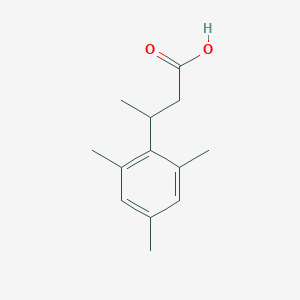
(R)-3-Mesitylbutanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Mesitylbutanoic Acid is an organic compound characterized by the presence of a mesityl group attached to a butanoic acid backbone. The mesityl group, derived from mesitylene, is a bulky aromatic substituent that imparts unique chemical properties to the compound. This compound is of interest in various fields of chemistry due to its distinct structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Mesitylbutanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with mesitylene, which undergoes a Friedel-Crafts acylation to introduce a butanoic acid moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Purification: The ®-enantiomer is purified through recrystallization or other suitable purification methods to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Mesitylbutanoic Acid may involve:
Large-Scale Friedel-Crafts Acylation: Utilizing mesitylene and a suitable acylating agent under controlled conditions to ensure high yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to efficiently separate the desired enantiomer.
Continuous Purification: Implementing continuous purification processes to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Mesitylbutanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of mesityl ketones or carboxylic acids.
Reduction: Formation of mesityl alcohols.
Substitution: Formation of substituted mesityl derivatives.
Aplicaciones Científicas De Investigación
®-3-Mesitylbutanoic Acid finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which ®-3-Mesitylbutanoic Acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Mesitylbutanoic Acid: The enantiomer of ®-3-Mesitylbutanoic Acid, differing in its spatial configuration.
Mesitylpropanoic Acid: A structurally similar compound with a shorter carbon chain.
Mesitylacetic Acid: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
®-3-Mesitylbutanoic Acid is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. Its bulky mesityl group also influences its chemical behavior, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O2/c1-8-5-9(2)13(10(3)6-8)11(4)7-12(14)15/h5-6,11H,7H2,1-4H3,(H,14,15) |
Clave InChI |
RKFPMWZZSHFIGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15311742.png)
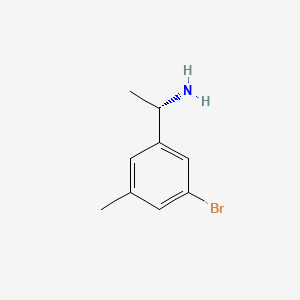
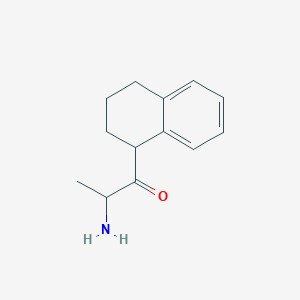



![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
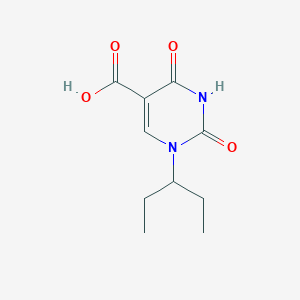
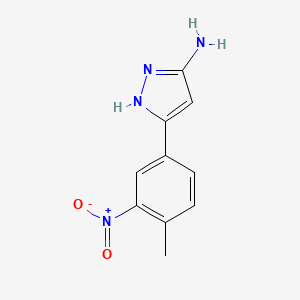
![N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride](/img/structure/B15311808.png)

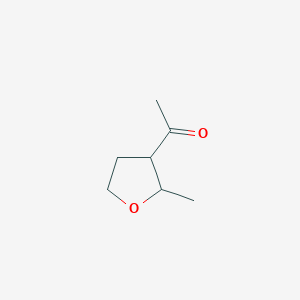
![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
